molecular formula C17H12N4OS B603535 2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL CAS No. 929861-25-6

2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL

Cat. No.: B603535
CAS No.: 929861-25-6
M. Wt: 320.4g/mol
InChI Key: QHLCVVLXLWWHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL is a complex organic compound that features a quinoline ring, a triazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL involves its interaction with specific molecular targets. The quinoline and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The phenol group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, triazole derivatives, and phenol-containing compounds. Examples include:

Uniqueness

What sets 2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds .

Properties

CAS No.

929861-25-6

Molecular Formula

C17H12N4OS

Molecular Weight

320.4g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H12N4OS/c22-15-9-2-1-5-12(15)16-19-20-17(23)21(16)14-8-3-7-13-11(14)6-4-10-18-13/h1-10,22H,(H,20,23)

InChI Key

QHLCVVLXLWWHND-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC4=C3C=CC=N4)O

Origin of Product

United States

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